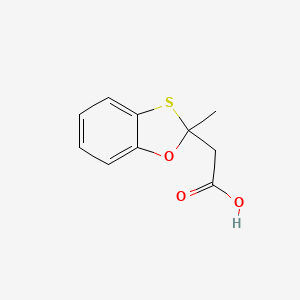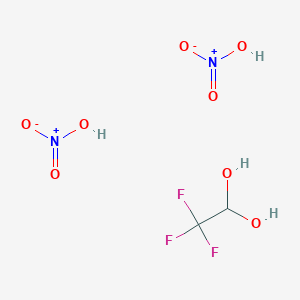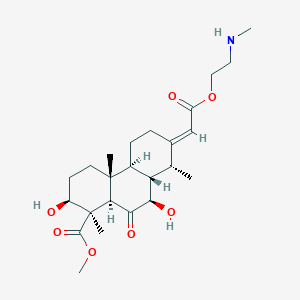![molecular formula C11H22N2O B14629305 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one CAS No. 53699-24-4](/img/structure/B14629305.png)
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is an organic compound with a complex structure that includes hydrazine and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The hydrazine and ketone groups can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the production of specialty chemicals, including those used in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one: A structurally similar compound with a longer carbon chain.
2-Hexanone, 3-[1-(2,2-dimethylhydrazino)ethylidene]-5-methyl-: Another related compound with slight variations in its structure.
Uniqueness
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and explore novel chemical reactions.
特性
CAS番号 |
53699-24-4 |
|---|---|
分子式 |
C11H22N2O |
分子量 |
198.31 g/mol |
IUPAC名 |
3-[1-(2,2-dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)7-11(10(4)14)9(3)12-13(5)6/h8,12H,7H2,1-6H3 |
InChIキー |
VVEZXPKDAXRARM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=C(C)NN(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


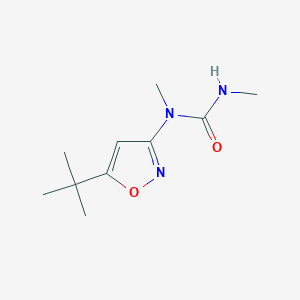
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)


![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
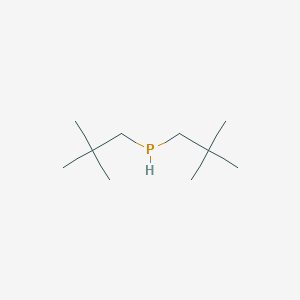
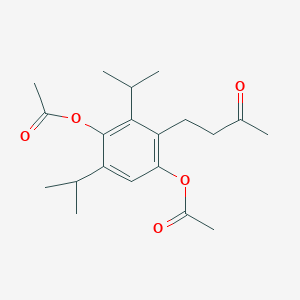
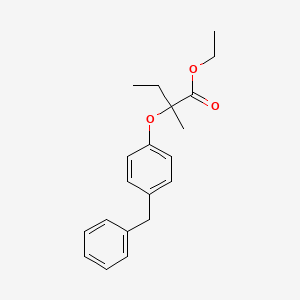
![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)


